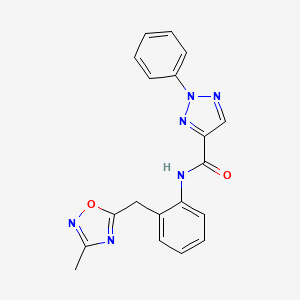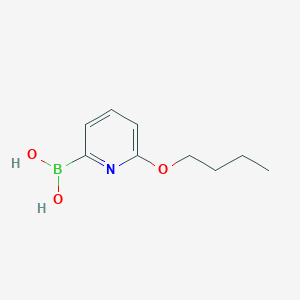![molecular formula C19H18N6O2S B2790684 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097890-21-4](/img/structure/B2790684.png)
2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole is a synthetic organic molecule. Known for its complex structure, it belongs to the class of heterocyclic compounds, which contain at least one atom other than carbon within their ring structure. This compound exhibits unique properties and has garnered significant interest in the fields of medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which are subjected to various chemical reactions such as nucleophilic substitutions, cyclizations, and condensation reactions. Solvents like dichloromethane or ethanol and catalysts such as palladium or copper may be used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis and batch processing methods are commonly employed. These methods ensure the large-scale synthesis of the compound with high yield and purity. Automated reactors and advanced purification techniques, such as crystallization and chromatography, are utilized to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: : Addition of hydrogen or removal of oxygen to the molecule.
Substitution: : Exchange of functional groups within the molecule, particularly nucleophilic substitutions.
Cyclization: : Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products resulting from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit enhanced or novel properties for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe to study enzyme activity, protein interactions, and cellular signaling pathways. Its unique structure allows for the investigation of specific biological processes at the molecular level.
Medicine
The compound has potential therapeutic applications, particularly as an inhibitor of certain enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development and biomedical research.
Industry
In industrial applications, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to impart specific chemical and physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The binding typically alters the activity of these targets, modulating downstream signaling pathways and cellular processes. For instance, it may inhibit enzyme activity by blocking the active site or allosteric sites, preventing substrate binding and catalytic function. The precise molecular pathways depend on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,3-benzothiazole: : A simpler analog with similar heterocyclic structure but lacking the triazolopyrimidine and azetidine moieties.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine: : Another similar compound, focusing on the triazolopyrimidine core structure.
Highlighting Uniqueness
What sets 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole apart is the combination of its structural components, which grants it unique chemical reactivity and biological activity. This compound's ability to interact with specific molecular targets more effectively than its simpler counterparts underscores its potential in various scientific and industrial applications.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-3-16-23-14-5-4-12(7-15(14)28-16)18(26)24-8-13(9-24)27-17-6-11(2)22-19-20-10-21-25(17)19/h4-7,10,13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVPUWMIHRJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)
![3,4-dimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2790603.png)

![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)


![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)
![2-(benzylsulfanyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2790613.png)


![N-cyclopentyl-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2790618.png)
![5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790620.png)

